molecular formula C8H17N B13112682 1-(2,2-Dimethylcyclobutyl)ethanamine

1-(2,2-Dimethylcyclobutyl)ethanamine

Cat. No.: B13112682
M. Wt: 127.23 g/mol
InChI Key: QJYVFBBYWVWCBD-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclobutyl)ethanamine is an organic compound characterized by a cyclobutane ring with two methyl groups attached to one of its carbons and an ethanamine group attached to another carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.

Major Products Formed:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Maintains the amine structure or reduces oxidized derivatives.

    Substitution: Results in various substituted ethanamine derivatives.

Scientific Research Applications

1-(2,2-Dimethylcyclobutyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex cycloalkylamine derivatives.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylcyclobutyl)ethanamine exerts its effects involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways related to neurotransmission and enzyme activity. The cyclobutane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclobutylamine: Lacks the dimethyl substitution, resulting in different chemical properties.

    2,2-Dimethylcyclobutylmethanamine: Similar structure but with a methanamine group instead of ethanamine.

    Cyclohexylamine: Larger ring structure, leading to different steric and electronic effects.

Uniqueness: 1-(2,2-Dimethylcyclobutyl)ethanamine is unique due to its specific combination of a cyclobutane ring with dimethyl substitution and an ethanamine group

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-(2,2-dimethylcyclobutyl)ethanamine

InChI

InChI=1S/C8H17N/c1-6(9)7-4-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3

InChI Key

QJYVFBBYWVWCBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC1(C)C)N

Origin of Product

United States

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